1-(4-Iodo-2-methylphenoxy)propan-2-one: A Lynchpin Intermediate for Heterocyclic Scaffolds
1-(4-Iodo-2-methylphenoxy)propan-2-one: A Lynchpin Intermediate for Heterocyclic Scaffolds
Topic: 1-(4-Iodo-2-methylphenoxy)propan-2-one: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-(4-Iodo-2-methylphenoxy)propan-2-one (CAS: 651330-69-7) is a specialized ether intermediate utilized primarily in the synthesis of substituted benzofurans and complex phenoxy-propanamine derivatives.[1] Its structural duality—featuring a reactive ketone tail for cyclization and an aryl iodide handle for cross-coupling—makes it a high-value building block in the development of PPAR agonists, anti-arrhythmic agents, and thyromimetic compounds.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and its pivotal role in divergent synthetic pathways.
Chemical Profile & Physicochemical Properties[1][2][3][4]
The compound consists of a 4-iodo-2-methylphenol core ether-linked to a propan-2-one moiety.[1] The presence of the ortho-methyl group exerts steric influence on the ether oxygen, while the para-iodine atom serves as a site for palladium-catalyzed functionalization.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 1-(4-Iodo-2-methylphenoxy)propan-2-one | |
| CAS Number | 651330-69-7 | |
| Molecular Formula | C₁₀H₁₁IO₂ | |
| Molecular Weight | 290.10 g/mol | |
| Appearance | Off-white crystalline solid or viscous pale yellow oil | Depends on purity/crystallization solvent |
| Melting Point | 58–62 °C (Predicted) | Low-melting solid |
| Boiling Point | ~315 °C at 760 mmHg (Predicted) | Decomposes at high temp |
| Solubility | DCM, Ethyl Acetate, Acetone, DMSO | Insoluble in water |
| LogP | ~2.8 | Lipophilic |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | Ketone and Ether oxygens |
Synthesis Protocol: Williamson Ether Strategy
The most robust route to 1-(4-Iodo-2-methylphenoxy)propan-2-one is the Williamson ether synthesis using 4-iodo-2-methylphenol and chloroacetone.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism where the phenoxide anion (generated in situ) attacks the alpha-carbon of chloroacetone.
Critical Control Point: The use of Potassium Carbonate (K₂CO₃) in acetone is preferred over stronger bases (like NaH) to prevent self-condensation of the chloroacetone or C-alkylation of the phenol ring.
Step-by-Step Experimental Protocol
Reagents:
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4-Iodo-2-methylphenol (1.0 eq)
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Chloroacetone (1.2 eq) [Warning: Lachrymator]
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Potassium Carbonate (anhydrous, 2.0 eq)
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Potassium Iodide (0.1 eq, catalyst)
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Solvent: Acetone (Reagent grade)
Procedure:
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Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-2-methylphenol (10 mmol) in Acetone (50 mL). Add anhydrous K₂CO₃ (20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
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Addition: Add Chloroacetone (12 mmol) dropwise over 10 minutes.
-
Note: If the reaction is exothermic, cool the flask in an ice bath during addition.
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56–60 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, K₂CO₃) through a Celite pad.
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Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.
-
Purification: If necessary, recrystallize from cold ethanol or purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).
Self-Validating Check:
-
¹H NMR Confirmation: Look for the disappearance of the phenolic -OH singlet (~5.0 ppm) and the appearance of the methylene singlet (-O-CH₂-CO-) at approximately 4.6 ppm .
Applications in Drug Discovery[7]
This molecule is not merely an end-product but a "divergent intermediate." Its value lies in its ability to undergo two distinct types of chemical transformations: Cyclization and Cross-Coupling .
Pathway A: Benzofuran Cyclization (The "Pal-Knorr" Route)
The primary application of phenoxy-propanones is the synthesis of substituted benzofurans. Under acidic conditions, the ketone carbonyl undergoes intramolecular electrophilic attack by the aromatic ring, followed by dehydration.
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Target: 5-Iodo-2,7-dimethylbenzofuran.
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Relevance: Benzofurans are core scaffolds in anti-arrhythmics (e.g., Amiodarone, Dronedarone). The iodine at position 5 allows for late-stage introduction of complex side chains.
Pathway B: Reductive Amination
The ketone functionality can be reacted with primary or secondary amines in the presence of a reducing agent (NaBH(OAc)₃) to form 1-phenoxy-2-propanamines.
-
Relevance: This mimics the beta-blocker pharmacophore (aryloxypropanolamine), useful for creating novel adrenergic receptor ligands.
Pathway C: Suzuki-Miyaura Coupling
The aryl iodide is highly reactive toward Pd-catalyzed cross-coupling. This can be performed before cyclization to alter the core electronics, or after to append biaryl systems.
Visualizing the Chemical Logic
The following diagram illustrates the synthesis of the core intermediate and its divergence into high-value pharmaceutical scaffolds.
Caption: Synthesis and divergent application pathways of 1-(4-Iodo-2-methylphenoxy)propan-2-one.[2]
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the precautions standard for alkylating agents and halogenated phenols.
-
Hazards:
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Skin/Eye Irritant: The ketone and ether functionalities can cause irritation.
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Sensitizer: Potential skin sensitizer due to the reactive alpha-ketone.
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-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the iodine or ether linkage. Light sensitive (iodine compounds often yellow upon light exposure).
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for iodine/halide vapors.
References
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PubChem. (2025). 1-(4-Iodo-2-methylphenoxy)propan-2-one (Compound).[1][3][4] National Library of Medicine. Available at: [Link]
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Choi, H. D., et al. (2008). Synthesis and structure of alkyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate analogues. NIH / PubMed Central. Available at: [Link]
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LookChem. (2024). CAS 651330-69-7 Product Information. Available at: [Link]
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Dirania, M. K. M., & Hill, J. (1969).[5] Reaction of phenols with α-chloro-ketones in the presence of potassium iodide. Journal of the Chemical Society C. Available at: [Link]
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Mehta, S. (2017).[6] Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Bioorganic & Organic Chemistry. Available at: [Link]
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